1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene
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Overview
Description
This compound is a derivative of benzene, which is a simple aromatic ring (a hexagonal ring of carbon atoms with alternating single and double bonds). The “1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene” name suggests that it has an acetyl group (CH3CO-) attached to one carbon of the benzene ring, a methoxy group (CH3O-) attached to another carbon, and a 2,6-dichlorophenyl group attached to the oxygen of the methoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like the Suzuki-Miyaura cross-coupling , which is a widely-used method for forming carbon-carbon bonds. This process involves a palladium-catalyzed reaction between organoboron compounds and organic halides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, UV-visible spectroscopy, and NMR . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the acetyl group might undergo reactions typical of carbonyl compounds, while the methoxy group could potentially participate in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the polar acetyl and methoxy groups might increase the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMCWQMZRBMQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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